molecular formula C10H9F3N2O2 B2574243 1-[6-(trifluoromethyl)pyridine-3-carbonyl]azetidin-3-ol CAS No. 1290719-65-1

1-[6-(trifluoromethyl)pyridine-3-carbonyl]azetidin-3-ol

Cat. No.: B2574243
CAS No.: 1290719-65-1
M. Wt: 246.189
InChI Key: CZERPHFKSUVEJK-UHFFFAOYSA-N
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Description

1-[6-(trifluoromethyl)pyridine-3-carbonyl]azetidin-3-ol is a compound that features a trifluoromethyl group attached to a pyridine ring, which is further connected to an azetidin-3-ol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[6-(trifluoromethyl)pyridine-3-carbonyl]azetidin-3-ol typically involves the following steps:

    Formation of the Pyridine Ring: The pyridine ring with a trifluoromethyl group can be synthesized using various methods, including the reaction of 3-pyridinecarboxaldehyde with trifluoromethylating agents.

    Introduction of the Azetidin-3-ol Moiety: The azetidin-3-ol moiety can be introduced through a cyclization reaction involving appropriate precursors under specific conditions.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-[6-(trifluoromethyl)pyridine-3-carbonyl]azetidin-3-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles and electrophiles under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-[6-(trifluoromethyl)pyridine-3-carbonyl]azetidin-3-ol has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[6-(trifluoromethyl)pyridine-3-carbonyl]azetidin-3-ol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the azetidin-3-ol moiety may interact with enzymes or receptors, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    1-(6-(trifluoromethyl)pyridin-3-yl)ethanol: Similar structure with an ethanol group instead of the azetidin-3-ol moiety.

    1-(6-(trifluoromethyl)pyridin-3-yl)ethanone: Contains an ethanone group instead of the azetidin-3-ol moiety.

Uniqueness

1-[6-(trifluoromethyl)pyridine-3-carbonyl]azetidin-3-ol is unique due to the presence of both the trifluoromethyl group and the azetidin-3-ol moiety, which confer distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

(3-hydroxyazetidin-1-yl)-[6-(trifluoromethyl)pyridin-3-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F3N2O2/c11-10(12,13)8-2-1-6(3-14-8)9(17)15-4-7(16)5-15/h1-3,7,16H,4-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZERPHFKSUVEJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=CN=C(C=C2)C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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